(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a synthetic organic compound classified within the isoquinoline derivatives. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused with a nitrogen-containing five-membered ring. This specific compound features a bromine atom at the 6th position and a methyl group at the 3rd position of the tetrahydroisoquinoline core structure, which influences its chemical behavior and biological activities. The compound is primarily of interest in medicinal chemistry due to its diverse biological activities against various pathogens and neurodegenerative disorders, making it a subject of ongoing research efforts aimed at developing novel therapeutic agents.
The synthesis of (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline. The bromination is commonly performed using either bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature. Following bromination, the resulting bromo compound is treated with hydrochloric acid to form the hydrochloride salt .
In an industrial context, large-scale production may involve optimized bromination processes followed by purification techniques like recrystallization or chromatography to isolate the pure compound. The hydrochloride salt formation is crucial for enhancing solubility and stability.
(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride has a molecular formula of and a molecular weight of approximately 226.12 g/mol. Its structural characteristics include:
The InChI representation for this compound is:
This notation provides detailed information about its atomic composition and connectivity .
(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride can undergo several chemical reactions typical for isoquinoline derivatives:
These reactions are essential for exploring its reactivity and potential applications in drug development .
The mechanism of action for (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with biological targets influenced by its unique structural features. The presence of the bromine atom may enhance binding affinity to specific receptors or enzymes involved in neurodegenerative pathways or infectious diseases. Research indicates that tetrahydroisoquinolines can modulate neurotransmitter systems and exhibit anti-inflammatory properties.
While specific physical data such as density and melting point remain unspecified in some sources, general properties include:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in biological systems and during synthesis .
(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride has several scientific applications:
The ongoing research into tetrahydroisoquinolines emphasizes their potential in medicinal chemistry and pharmacology.
The construction of enantiomerically pure (S)-tetrahydroisoquinoline (THIQ) cores represents a cornerstone in alkaloid synthesis, driven by the biological significance of this stereochemistry in natural products and pharmaceuticals. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful strategy for introducing chirality. Chiral rhodium complexes incorporating ligands like (R)-Me-CAMPY (2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives) enable the reduction of prochiral dihydroisoquinolines (DHIQs) with moderate to good enantioselectivity (up to 69% ee) [1]. These catalysts function in aqueous methanol mixtures using formic acid-triethylamine (5:2) as the hydrogen donor, achieving quantitative conversion for hindered substrates when lanthanum triflate is employed as an additive [1].
Biocatalytic approaches offer complementary stereocontrol. Engineered norcoclaurine synthases (NCS), particularly the M97V variant, catalyze Pictet-Spengler condensations between dopamine and aryl aldehydes, yielding (S)-1-aryl-THIQs with exceptional enantioselectivity (79–95% ee) and high conversion rates (48–99%) [7]. This single-step methodology is advantageous for substrates containing oxidatively sensitive catechol moieties, which are challenging under chemical reduction conditions. Dynamic kinetic resolution (DKR) provides an alternative route. Lipase-mediated resolution of 5,6,7,8-tetrahydroquinolin-8-ol precursors enables access to enantiopure (R)-CAMPY and (R)-Me-CAMPY ligands, which are pivotal for subsequent asymmetric metal catalysis [1].
Table 1: Stereoselective Methods for (S)-THIQ Core Construction
Method | Catalyst/System | Key Conditions | ee (%) | Conversion (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh/(R)-Me-CAMPY | HCOOH/TEA, H₂O/MeOH, La(OTf)₃ | ≤69 | ≤99 |
Biocatalytic Cyclization | NCS M97V mutant | Aqueous buffer, 25°C | 79–95 | 48–99 |
Dynamic Kinetic Resolution | Candida antarctica lipase | Organic solvent, 30°C | >99 | 85–92 |
Installing methyl groups at the C3 position of THIQs with stereocontrol requires tailored methodologies due to steric constraints. Chiral iridium-catalyzed hydrogenation of 3-methyleneisoquinolines under high pressure (80 bar H₂) delivers 3-methyl-THIQs with excellent enantioselectivity (90–99% ee) [7]. However, sustainability concerns and demanding equipment needs limit scalability. Organocatalytic asymmetric Pictet-Spengler reactions using chiral primary amines (e.g., diphenylethylenediamine-derived catalysts) enable cyclizations between phenethylamines and acetaldehyde equivalents. Optimization in dichloroethane with o-fluorobenzoic acid as an additive achieves diastereomeric ratios >25:1 and enantiomeric excesses up to 84% for 1,3-disubstituted products [3].
Transition-metal-catalyzed asymmetric allylic alkylation offers a versatile route to quaternary stereocenters. Palladium complexes with chiral phosphinooxazoline (PHOX) ligands mediate the decarboxylative coupling of vinyl benzoxazinones with malonate nucleophiles, affording 3,4-disubstituted THIQs with >90% ee. For 3-methyl-THIQs specifically, enantioselective reductive amination of ketone precursors using borohydride reagents modified with (S)-proline derivatives provides a practical alternative, achieving diastereoselectivity >95:1 under optimized pH control [4] [8].
Regioselective bromination at the C6 position of isoquinoline intermediates demands precise electronic and steric control. Electrophilic Aromatic Substitution (EAS) protocols exploit the inherent nucleophilicity of electron-rich aromatic rings. Bromine (Br₂) in acetic acid selectively functionalizes 6,7-dimethoxy-THIQ precursors at C6 due to the para-directing effect of the C7 methoxy group, with yields exceeding 85% [4] [8]. To prevent dibromination, stoichiometric control (1.0 equiv Br₂) and low temperatures (0–5°C) are critical.
Directed ortho-Lithiation/Bromination offers superior regioselectivity for non-symmetrically substituted substrates. The C1 carbamate group in N-Boc-protected THIQs directs lithiation at C6 using sec-butyllithium at −78°C, followed by quenching with 1,2-dibromoethane to install the bromide. This method achieves >95% regioselectivity but requires anhydrous conditions and cryogenic temperatures [4] [8]. For late-stage functionalization, N-bromosuccinimide (NBS) in acetonitrile with catalytic HCl selectively brominates 3-methyl-THIQs at C6 (yields: 70–80%), leveraging the methyl group’s weak ortho-directing effect.
Table 2: Bromination Strategies for C6 Functionalization
Method | Reagents/Conditions | Regioselectivity | Yield (%) | Limitations |
---|---|---|---|---|
Electrophilic Substitution | Br₂, AcOH, 0°C | C6 (para to OMe) | 85–90 | Overbromination risk |
Directed Ortho-Metalation | s-BuLi, THF, −78°C; Br₂ | C6 (ortho to carbamate) | 75–85 | Moisture sensitivity |
Radical Bromination | NBS, catalytic HBr, CH₃CN, reflux | C6 (benzylic preference) | 70–80 | Byproduct formation |
Converting (S)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline free base to its hydrochloride salt enhances stability, crystallinity, and bioavailability. Solvent selection profoundly impacts crystal purity and yield. Protic solvents like methanol or ethanol facilitate proton transfer but may incorporate solvent into crystals. Optimal results employ anhydrous diethyl ether or tetrahydrofuran as anti-solvents added to concentrated free base solutions in isopropanol saturated with gaseous HCl (2–3 equiv) [4]. This approach minimizes hydrate formation while ensuring complete salt precipitation.
Stoichiometric control is essential to prevent amorphous solids. Precise HCl dosing (1.05 equiv) via titration monitoring maintains pH ~2.5–3.0, maximizing crystalline yield while avoiding deliquescence. Cooling rate optimization during crystallization significantly enhances crystal quality. Gradual cooling from 40°C to 4°C at 5°C/hour produces large, low-defect crystals with residual solvent <300 ppm by NMR [4] [8]. Counterion exchange using hydrogen chloride in diethyl ether rather than aqueous HCl eliminates water-induced oiling out, yielding stoichiometric monohydrochloride salts with >99.5% chiral integrity verified by chiral HPLC.
Table 3: Hydrochloride Salt Crystallization Parameters
Parameter | Optimal Conditions | Effect on Product |
---|---|---|
Solvent System | Free base:IPA + HCl(g); Anti-solvent:Et₂O | Enhances crystallinity; avoids hydrates |
HCl Equivalents | 1.05 ± 0.02 | Prevents free base contamination |
Cooling Profile | 40°C → 4°C at 5°C/hour | Reduces crystal defects |
Final Temperature | 4°C for 12–16 hours | Maximizes yield |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2